GBR 13069 dihydrochloride GBR 13069 dihydrochloride A potent inhibitor of dopamine uptake (IC50 = 40 nM). Centrally active following systemic administration in vivo.
Brand Name: Vulcanchem
CAS No.: 67469-45-8
VCID: VC0004151
InChI: InChI=1S/C28H30F2N2O.2ClH/c29-26-12-8-24(9-13-26)28(25-10-14-27(30)15-11-25)33-22-21-32-19-17-31(18-20-32)16-4-7-23-5-2-1-3-6-23;;/h1-15,28H,16-22H2;2*1H/b7-4+;;
SMILES: C1CN(CCN1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC=CC4=CC=CC=C4.Cl.Cl
Molecular Formula: C28H30F2N2O.2HCl
Molecular Weight: 521.5 g/mol

GBR 13069 dihydrochloride

CAS No.: 67469-45-8

Inhibitors

VCID: VC0004151

Molecular Formula: C28H30F2N2O.2HCl

Molecular Weight: 521.5 g/mol

GBR 13069 dihydrochloride - 67469-45-8

CAS No. 67469-45-8
Product Name GBR 13069 dihydrochloride
Molecular Formula C28H30F2N2O.2HCl
Molecular Weight 521.5 g/mol
IUPAC Name 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride
Standard InChI InChI=1S/C28H30F2N2O.2ClH/c29-26-12-8-24(9-13-26)28(25-10-14-27(30)15-11-25)33-22-21-32-19-17-31(18-20-32)16-4-7-23-5-2-1-3-6-23;;/h1-15,28H,16-22H2;2*1H/b7-4+;;
Standard InChIKey ZBSZWEYIIGLGSX-RDRKJGRWSA-N
Isomeric SMILES C1CN(CCN1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C/C=C/C4=CC=CC=C4.Cl.Cl
SMILES C1CN(CCN1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC=CC4=CC=CC=C4.Cl.Cl
Canonical SMILES C1CN(CCN1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC=CC4=CC=CC=C4.Cl.Cl
Description A potent inhibitor of dopamine uptake (IC50 = 40 nM). Centrally active following systemic administration in vivo.
Synonyms (1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenyl-2-propenyl)piperazine dihydrochloride
PubChem Compound 24978531
Last Modified Nov 11 2021
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